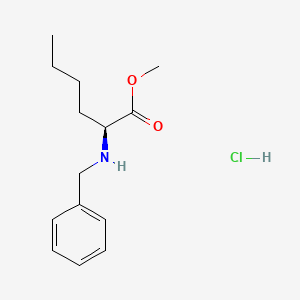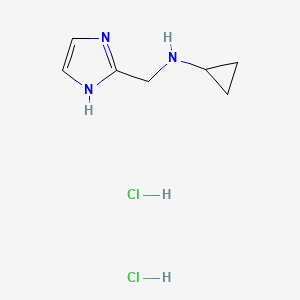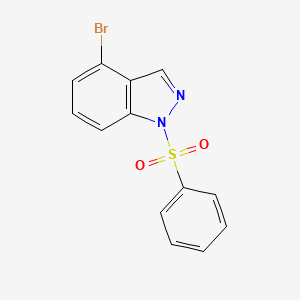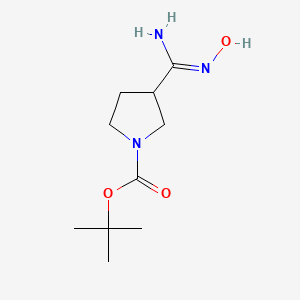![molecular formula C14H21BrClNO B1442722 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-22-1](/img/structure/B1442722.png)
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with a wide range of potential applications in research, industry, and medicine. It has a CAS number of 1220016-72-7 .
Molecular Structure Analysis
The molecular structure of this compound allows for diverse applications, making it an indispensable tool for studying various biological processes and developing novel therapeutic interventions. It contains total 38 bond(s); 18 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.68 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
Pharmacological Research
This compound is a piperidine derivative, which is a class of compounds with significant pharmacological applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly important in the design of drugs due to their structural significance and biological activity. Research into 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride could lead to the development of new therapeutic agents.
Organic Synthesis
In organic synthesis, piperidine derivatives are used as building blocks for constructing complex organic molecules . The bromo and methyl groups present in this compound offer potential sites for further chemical reactions, making it a versatile reagent for synthesizing a wide range of organic compounds.
Analytical Chemistry
The compound’s unique structure can be utilized in analytical chemistry for the development of new analytical methods. It could serve as a standard or reagent in chromatographic techniques or mass spectrometry to identify or quantify other substances .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, given its structural complexity. It may act as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanism of action of similar compounds .
Materials Science
The bromo and methyl groups in the compound could be used to modify the surface properties of materials. This can be particularly useful in the field of materials science for creating functionalized surfaces with specific chemical characteristics .
Medicinal Chemistry
As a piperidine derivative, this compound could be explored for its medicinal chemistry applications. It could be used as a precursor or intermediate in the synthesis of potential drug candidates, especially in the realm of central nervous system (CNS) agents .
properties
IUPAC Name |
4-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGXHCBQPJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)


![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)


![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)